molecular formula C11H10F3N3O4 B2616390 Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551118-24-0

Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2616390
CAS No.: 2551118-24-0
M. Wt: 305.213
InChI Key: FNRSQGCJNBUWDX-UHFFFAOYSA-N
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Description

Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the trifluoroacetic acid moiety adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one typically involves multi-step reactions. One common method is the cycloaddition of 1,4-dipoles generated from dimethyl acetylenedicarboxylate and pyridine . This reaction proceeds regioselectively to form the spiro compound as diastereomeric mixtures, which exist in rapid equilibrium in solution .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted cyclization reactions. For example, the cyclization of N-2-(1’-cyclohexenyl)-ethylacetamides in the presence of in situ generated trimethylsilyl iodide (TMSI) has been shown to be an effective method . This approach not only improves yields but also reduces reaction times and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl acetylenedicarboxylate, pyridine, and trimethylsilyl iodide. Reaction conditions often involve refluxing in solvents like xylene or using microwave-assisted techniques to enhance reaction efficiency .

Major Products

The major products formed from these reactions are typically spirocyclic compounds with various functional groups, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis . By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one apart is its trifluoroacetic acid moiety, which enhances its chemical stability and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.C2HF3O2/c13-8-12-7-1-2-10-3-6(7)9(14-8)4-11-5-9;3-2(4,5)1(6)7/h1-3,11H,4-5H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRSQGCJNBUWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C3=C(C=CN=C3)NC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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